Tridecyl stearate

Description

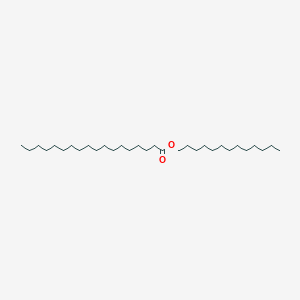

Structure

2D Structure

Properties

IUPAC Name |

tridecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAVWWCJCPVMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027967 | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31556-45-3, 120525-96-4 | |

| Record name | Tridecyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31556-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031556453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C11-14-isoalkyl esters, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120525964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8OE252M6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Tridecyl Stearate

Direct Esterification Routes

C₁₇H₃₅COOH (Stearic Acid) + C₁₃H₂₇OH (Tridecyl Alcohol) ⇌ C₁₇H₃₅COOC₁₃H₂₇ (Tridecyl Stearate) + H₂O

To achieve high conversion rates, the process must be carefully controlled, focusing on reactant ratios, catalyst selection, and the efficient removal of water. wikipedia.orgfishersci.se

Stoichiometric Considerations and Reactant Purity

The molar ratio of the reactants, stearic acid and tridecyl alcohol, is a critical parameter in maximizing the yield of tridecyl stearate (B1226849). While a 1:1 molar ratio is used in some industrial settings, employing a slight excess of one reactant can shift the chemical equilibrium to favor product formation. fishersci.se Research has shown that an alcohol-to-acid molar ratio of 1.2:1 can lead to higher conversion rates by ensuring the fatty acid is fully consumed. fishersci.se Conversely, other protocols suggest a stearic acid to isotridecyl alcohol molar ratio between 1:1 and 1:1.2 to minimize unreacted starting materials. fishersci.at

The purity of the reactants is also paramount for achieving a high-purity final product. While industrial processes may utilize technical-grade stearic acid and tridecyl alcohol, the presence of impurities can lead to side reactions and the formation of undesired byproducts, complicating the purification process. fishersci.ca High-purity starting materials are essential for syntheses where the final product requires minimal post-reaction treatment.

Catalytic Systems and Mechanism of Action

Esterification is typically a slow reaction that requires a catalyst to achieve reasonable reaction rates. The mechanism for acid-catalyzed esterification is a well-established nucleophilic acyl substitution. fishersci.se The process begins with the protonation of the carbonyl oxygen of the stearic acid, which increases its electrophilicity. The tridecyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and deprotonation of the resulting ester yields this compound and regenerates the acid catalyst.

Strong acids are the most common catalysts for the synthesis of this compound. wikipedia.org

p-Toluenesulfonic acid (p-TSA) is frequently used due to its effectiveness as a strong organic acid that is soluble in the reaction medium and its solid form makes it easy to handle. fishersci.sefishersci.noamericanelements.com

Sulfuric acid is another widely employed catalyst, valued for its strength and low cost. fishersci.sethegoodscentscompany.com

Other catalysts, such as sodium hydrogen sulfate (B86663) , have also been patented for the preparation of isothis compound, offering an alternative that can be filtered out after neutralization. fishersci.at In some cases, a combination of catalysts, such as p-toluenesulfonic acid and hypophosphorous acid, is used to enhance the esterification rate and improve product purity by minimizing side reactions. fishersci.no

The amount of catalyst used, or catalyst loading, directly impacts the reaction's speed and efficiency. Typical catalyst loading ranges from 0.1% to 3% by weight of the total reactants. wikipedia.orgfishersci.se For instance, a patented method for isothis compound synthesis specifies a sodium hydrogen sulfate concentration of 0.8% to 1.2% of the total raw material weight. fishersci.at

Increasing the catalyst loading can accelerate the reaction, but an excessive amount can promote side reactions, such as the dehydration of the alcohol or the formation of colored impurities, which complicates purification and can lower the final yield. wikipedia.org Optimized catalyst loading is therefore a balance between achieving a high reaction rate and maintaining high selectivity towards the desired ester product. Under optimized conditions, including appropriate catalyst loading, the direct esterification of this compound can achieve yields exceeding 85-93%. wikipedia.orgfishersci.at

Acid-Catalyzed Esterification (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Optimization of Reaction Parameters (Temperature, Pressure, Time)

The interplay of temperature, pressure, and reaction time is crucial for optimizing the synthesis of this compound.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 115°C to 200°C. wikipedia.orgfishersci.at Higher temperatures increase the reaction rate but also carry the risk of thermal degradation of the reactants or product. fishersci.se An optimal temperature of 180°C has been identified in some studies, balancing reaction speed with thermal stability. fishersci.se A Chinese patent specifies a lower range of 115-125°C for the synthesis of isothis compound. fishersci.at

Pressure: The reaction can be run at atmospheric pressure, but it is often performed under reduced pressure (vacuum). fishersci.atsolvo-chem.com Applying a vacuum, for example between 30-60 mmHg, helps to continuously remove the water formed during the reaction, which is essential for shifting the equilibrium towards the product side. fishersci.at

Time: The duration of the esterification reaction typically spans several hours, commonly between 4 and 8 hours. wikipedia.orgfishersci.se The exact time depends on the other reaction parameters, such as temperature, catalyst loading, and the efficiency of water removal. The reaction is monitored until the acid value of the mixture drops below a specified threshold, indicating that the majority of the stearic acid has been consumed. fishersci.at

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 115°C - 200°C | Balances reaction rate against thermal degradation risk. wikipedia.orgfishersci.sefishersci.at |

| Pressure | Atmospheric or Vacuum (e.g., 30-60 mmHg) | Vacuum aids in the removal of water byproduct. fishersci.at |

| Time | 4 - 8 hours | Dependent on temperature, catalyst, and water removal efficiency. wikipedia.orgfishersci.sefishersci.at |

| Catalyst Loading | 0.1 - 3.0 wt% | Optimized to maximize rate while minimizing side reactions. wikipedia.orgfishersci.sefishersci.at |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | A slight excess of alcohol can drive the reaction to completion. fishersci.sefishersci.at |

Water Removal Techniques and Equilibrium Shift in Esterification

Several techniques are employed for this purpose:

Azeotropic Distillation: This is a common laboratory and industrial method where a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene, is added to the reaction mixture. americanelements.comfishersci.co.uk The water-solvent azeotrope is distilled off, condensed, and collected in a Dean-Stark trap or a similar water separator, allowing the solvent to be returned to the reaction vessel.

Vacuum Distillation: By reducing the pressure of the reaction system, the boiling point of water is lowered, allowing it to be removed from the reaction mixture at the operating temperature. fishersci.at This method is often used in solvent-free synthesis pathways. fishersci.se

Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can also help to carry away the water vapor, though this is generally less efficient than distillation methods.

The choice of water removal technique depends on the scale of the synthesis, the specific reaction conditions, and environmental considerations. Efficient water removal is a key factor in achieving the high yields (>85%) reported for this compound production. wikipedia.orgwikipedia.org

Enzymatic Synthesis of this compound

The enzymatic synthesis of esters, such as this compound, from the reaction of stearic acid and tridecanol, presents a significant advancement over traditional chemical methods. csic.es This biological approach is recognized for its high selectivity and operation under milder conditions. nih.gov

Biocatalyst Selection and Immobilization Strategies (e.g., Lipases)

Lipases (triacylglycerol acylhydrolases) are the primary biocatalysts for esterification due to their efficacy in catalyzing the hydrolysis and synthesis of esters. conicet.gov.arsigmaaldrich.com The selection of the lipase (B570770) and its stabilization through immobilization are critical for developing an efficient and robust industrial process. nih.gov

Biocatalyst Selection: Several lipases have demonstrated high efficacy in synthesizing fatty acid esters. Key microbial sources include:

Candida antarctica Lipase B (CALB): Widely regarded as a highly efficient biocatalyst for esterification. sigmaaldrich.comrepec.org It is famously commercialized in an immobilized form as Novozym 435. acs.orgdiva-portal.orgusf.edu

Thermomyces lanuginosus Lipase (TLL): This lipase is also used extensively in industrial applications and is available in an immobilized form, such as Lipozyme® TL IM. conicet.gov.arnih.gov It has shown high thermal stability and consistent performance in the esterification of oleic acid. conicet.gov.ar

Candida rugosa Lipase (CRL): Known for its broad substrate tolerance, CRL is another effective catalyst for producing various esters. sigmaaldrich.comresearchgate.netciteab.com

Physical Adsorption: This simple and rapid method involves the binding of the enzyme to a support, often through hydrophobic interactions. citeab.comlibretexts.org Lipase immobilization via interfacial activation on hydrophobic supports can yield a hyperactivated enzyme form. citeab.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support, preventing leaching. nih.gov Chitosan, a widely available biopolymer, has been used as a support for TLL, with covalent attachment significantly improving thermal and operational stability. conicet.gov.ar

Carrier-Free Immobilization: Methods like cross-linked enzyme aggregates (CLEAs) create insoluble supramolecular structures without needing a support, maximizing the enzyme loading and activity per unit of mass. nih.govlibretexts.org

Table 1: Comparison of Selected Lipases for Ester Synthesis

| Lipase Source | Common Commercial Form | Key Advantages | Relevant Studies |

|---|---|---|---|

| Candida antarctica | Novozym 435 | High efficiency, broad substrate range, well-studied. repec.org | Used for ultrasound-assisted transesterification. acs.orgusf.edu |

| Thermomyces lanuginosus | Lipozyme® TL IM | High thermal stability, good operational stability. conicet.gov.arnih.gov | Immobilized on chitosan, showing high reusability. conicet.gov.ar |

| Candida rugosa | Type VII | Broad substrate tolerance, high stereo- and regioselectivity. sigmaaldrich.com | Used in the synthesis of various alkyl stearates. researchgate.net |

Reaction Condition Optimization in Biocatalytic Systems

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, and enzyme concentration. Solvent-free systems are often preferred to enhance green credentials and simplify downstream processing. csic.es

Research into the synthesis of similar fatty acid esters provides valuable insights into optimal conditions:

Substrate Molar Ratio: An excess of one substrate, typically the alcohol, is often used to shift the reaction equilibrium towards the product. For instance, a 1.2:1 alcohol-to-acid ratio has been identified as ideal in some conventional esterification reactions. sigmaaldrich.com In the enzymatic synthesis of polyglycerol-2 stearic acid esters, a reactant ratio of 1:1.8 was found to be optimal. conicet.gov.ar

Temperature: Enzymatic reactions operate at significantly lower temperatures than chemical catalysis. csic.es Studies on enzymatic transesterification have identified optimal temperatures ranging from 55 °C to 80 °C, balancing reaction rate with enzyme stability. csic.esconicet.gov.ar For ultrasound-assisted enzymatic reactions, temperatures around 65 °C have proven effective. acs.orgusf.edu

Enzyme Loading: The concentration of the biocatalyst directly impacts the reaction rate. Optimal loadings are typically determined experimentally, with studies reporting values from 2.7% to 6% (w/w of substrates). conicet.gov.ardiva-portal.org

Reaction Time: Enzymatic synthesis can achieve high conversion rates in relatively short times. Pilot-scale trials for similar esters report 85-90% conversion. sigmaaldrich.com Ultrasound-assisted enzymatic methods have achieved yields of around 70% in just 30 minutes. acs.orgusf.edu

Table 2: Optimized Conditions for Fatty Acid Ester Synthesis in Various Systems

| Ester Product | Catalyst | Key Parameters | Achieved Yield/Conversion | Source |

|---|---|---|---|---|

| Decyl Oleate (B1233923) | Immobilized TLL | Solvent-free system, 180 min | 87% conversion | libretexts.org |

| Polyglycerol-2 Stearic Acid Esters | Novozym 435 | 80 °C, 1:1.8 ratio, 2.7% enzyme | >90% conversion after 20 cycles | conicet.gov.ar |

| Fatty Acid Ethyl Esters | Novozym 435 (ultrasound) | 65 °C, 30 min, ~132 W power | ~70% yield | acs.orgusf.edu |

| Fatty Acid Methyl Esters | Immobilized CALB (ultrasound) | 1:4 fat/methanol ratio, 6% enzyme, 20 min | 98.2% yield | diva-portal.org |

Green Chemistry Principles in Enzymatic Production

The enzymatic synthesis of this compound aligns with several core principles of green chemistry, offering a more sustainable alternative to conventional chemical processes. csic.esnih.gov

Waste Prevention and Atom Economy: The high selectivity of enzymes minimizes the formation of unwanted by-products, leading to higher purity and less waste generation. nih.gov

Use of Safer Solvents and Auxiliaries: Enzymatic reactions can often be conducted in solvent-free systems or in benign aqueous media, eliminating the need for hazardous organic solvents. csic.esnih.gov

Design for Energy Efficiency: Biocatalytic processes operate under mild conditions, such as ambient pressure and lower temperatures, significantly reducing the energy consumption compared to traditional high-temperature chemical methods. nih.gov

Use of Renewable Feedstocks: The substrates for this compound, stearic acid and tridecanol, can be derived from renewable vegetable and animal fats and oils. acs.org

Catalysis: Enzymes are highly efficient and biodegradable catalysts, avoiding the use of often toxic and environmentally harmful inorganic acid or metal catalysts. nih.gov

Advanced Synthetic Approaches and Process Intensification

To further improve the efficiency and sustainability of this compound synthesis, advanced methodologies focusing on process intensification are being explored. These techniques aim to increase reaction rates, reduce reaction times, and lower energy input.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com By directly coupling energy with the reacting molecules, microwaves can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times and increased yields. tandfonline.comtandfonline.com

In a process analogous to this compound synthesis, the microwave-assisted conjugation of stearic acid to a peptide was completed in 14 hours, a significant acceleration over conventional methods. hielscher.com The reaction conditions involved controlled low-power microwave irradiation (25-35 W) at moderate temperatures (50-75 °C). hielscher.com Similarly, the synthesis of polyols from vegetable oil using microwave assistance reduced the reaction time by an average of 75% compared to conventional heating. tandfonline.com This demonstrates the potential for microwave technology to intensify the esterification process for producing this compound, aligning with green chemistry principles by enhancing energy efficiency. tandfonline.com

Sonication-Enhanced Reaction Systems

Sonication, the application of high-intensity ultrasound, enhances chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. hielscher.comacs.org This process generates localized hot spots, high pressures, and intense shear forces, which can significantly improve mass transfer and accelerate reaction kinetics in a process known as sonocatalysis. tandfonline.comresearchgate.net

The application of ultrasound has been shown to dramatically improve the efficiency of both chemical and enzymatic esterification reactions:

Enhanced Reaction Rates: In the acid-catalyzed esterification of fatty acids, sonication can significantly shorten reaction times from hours to minutes and increase yields. hielscher.com For example, ultrasound converted 68% of free fatty acids in one study, while conventional mechanical stirring only achieved 23% in the same timeframe. nih.gov

Improved Enzymatic Performance: When applied to enzymatic systems, ultrasound can overcome mass-transfer limitations, which are often the rate-limiting step in heterogeneous biocatalysis. acs.orgdiva-portal.org A study on the ultrasound-assisted synthesis of ethyl acetate (B1210297) using Novozym 435 found that sonication increased the maximum reaction rate (Vmax) by 143% compared to mechanical shaking. This was attributed to better affinity of the substrate for the enzyme and alleviation of product inhibition.

Process Efficiency: Sonication allows for esterification to be carried out under milder conditions and can reduce the required amount of catalyst and other reagents, leading to a more efficient and economical process. tandfonline.com Yields of over 98% have been achieved in just 20 minutes for the ultrasound-assisted enzymatic production of fatty acid methyl esters. diva-portal.org

Industrial-Scale Synthesis and Process Engineering Considerations

The industrial-scale synthesis of this compound is predominantly achieved through the direct esterification of stearic acid with tridecyl alcohol. This process is driven by the need for high-purity, cost-effective production to meet demands in the cosmetics, personal care, and industrial lubricants sectors. atamanchemicals.com The engineering and optimization of this process focus on maximizing yield, minimizing reaction time and energy consumption, and ensuring the final product meets stringent quality standards.

The core chemical reaction involves heating stearic acid and tridecyl alcohol in the presence of a catalyst, which results in the formation of this compound and water as a by-product. atamanchemicals.com To drive this equilibrium-limited reaction towards the product side, continuous removal of water is a critical process parameter.

Reactor Design and Operation:

For large-scale manufacturing, there is a shift from traditional batch reactors to more efficient continuous-flow systems. Continuous-flow reactors, such as tubular reactors, offer enhanced heat and mass transfer, leading to improved yield and reduced energy consumption. enviro.wiki

Batch Reactors: In a typical batch process, the reactants (stearic acid and tridecyl alcohol) are loaded into a large, stirred-tank reactor. googleapis.com An acid catalyst is introduced, and the mixture is heated. The reactor is often equipped with a distillation column or a water trap for azeotropic distillation to continuously remove the water formed during the reaction. To prevent oxidation and color degradation at high temperatures, the reaction may be conducted under a nitrogen atmosphere.

Continuous-Flow Reactors: In a more advanced setup, a pre-mixed, homogeneous solution of the reactants is fed into a tubular reactor. These reactors often contain an immobilized acid catalyst, such as an ion-exchange resin. This approach simplifies downstream purification by eliminating the need to remove a soluble catalyst. The continuous nature of the process allows for better control over reaction parameters and more consistent product quality.

Key Process Parameters and Optimization:

Optimizing the synthesis of this compound involves the careful control of several key parameters to achieve high conversion rates and purity. Yields for direct esterification under optimized conditions are typically above 85%, with final product purity exceeding 99% after purification.

| Parameter | Typical Range/Value | Notes |

| Reactants Molar Ratio | 1:1 to 1:1.2 (Stearic Acid:Tridecyl Alcohol) | A slight excess of alcohol can help to drive the reaction to completion and minimize unreacted acid. |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, immobilized acid catalysts (ion-exchange resins). | Acid catalysts are typically used at a loading of 0.1–2% by mass relative to the reactants. Enzymatic catalysts like immobilized Candida antarctica lipase B are an alternative that can reduce side reactions. |

| Temperature | 150–200°C (Acid-catalyzed) | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions and degradation. Enzymatic catalysis occurs at lower temperatures, typically 110–130°C. |

| Reaction Time | 4–8 hours | Dependent on the scale, temperature, catalyst efficiency, and effectiveness of water removal. |

| Pressure | Vacuum (e.g., 30-60 mmHg) | Applying a vacuum helps to remove water and other volatile components, shifting the equilibrium towards ester formation. google.com |

| Atmosphere | Nitrogen (optional) | An inert atmosphere is often used to prevent the oxidation of the fatty components at elevated temperatures. |

Process Control and Monitoring:

To ensure consistent production quality and optimize reaction endpoints, various analytical techniques are employed.

In-Process Monitoring: The progress of the esterification reaction can be monitored by tracking the acid value of the reaction mixture, which decreases as the stearic acid is consumed. google.com Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of the ester by observing the characteristic carbonyl peak around 1740 cm⁻¹. In some advanced systems, online monitoring of the water content in the distillate can provide real-time data on the reaction rate and degree of conversion. google.com

Quality Control: Post-synthesis, Gas Chromatography (GC) is used to quantify residual amounts of tridecyl alcohol and stearic acid, ensuring they are below specified limits (typically <1% combined). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to confirm the thermal properties and stability of the final product.

Downstream Processing and Purification:

After the primary reaction, the crude this compound undergoes several purification steps to achieve the high purity required for its applications. Downstream processing can account for a significant portion of the total production cost. arxada.com

Neutralization: If a liquid acid catalyst like sulfuric acid is used, the crude product is first neutralized. This is often achieved by washing with an alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium carbonate, to remove the residual acid catalyst. google.com

Dealcoholization and Distillation: Unreacted tridecyl alcohol and other volatile impurities are removed via vacuum distillation. This step is crucial for achieving high purity (>95% in the crude ester before final polishing).

Bleaching and Filtration: To obtain a clear, light-yellow product, colored impurities are removed. This is typically done by treating the ester with adsorbents like activated carbon or bleaching clays, followed by filtration.

The integration of these synthesis and engineering principles allows for the efficient and large-scale production of this compound that meets the high-quality standards of the industries it serves.

Chemical Reactivity and Transformation Pathways of Tridecyl Stearate

Hydrolysis Mechanisms and Kinetics

Hydrolysis of tridecyl stearate (B1226849) involves the cleavage of its ester bond to yield tridecyl alcohol and stearic acid. This reaction can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters like tridecyl stearate is a reversible process. chemistrysteps.com The mechanism typically follows the A-AC2 pathway, which involves a bimolecular reaction where the acyl-oxygen bond is cleaved. The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the alcohol (tridecyl alcohol) regenerates the acid catalyst and produces the carboxylic acid (stearic acid). chemistrysteps.comyoutube.com

The kinetics of acid-catalyzed hydrolysis can be influenced by factors such as temperature and the concentration of the acid catalyst. chemistrysteps.com For some esters, particularly those with bulky groups, an A-AC1 mechanism, which is unimolecular, may be observed, especially in strongly acidic conditions. ucoz.com However, for a long-chain ester like this compound, the A-AC2 mechanism is generally favored. Studies on the hydrolysis of similar long-chain fatty acid esters can provide insights into the expected kinetic behavior.

Base-Catalyzed Hydrolysis

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the base. The process is widely used in the production of soaps from fats and oils, which are triglycerides (esters of fatty acids and glycerol). ucoz.com

Enzymatic Hydrolysis Processes

Enzymes, particularly lipases, are highly efficient and specific catalysts for the hydrolysis of esters under mild conditions. mdpi.com The enzymatic hydrolysis of esters like this compound is significant in both biological systems and industrial applications. Lipases, such as those from Candida antarctica and Pseudomonas fluorescens, are known to catalyze the esterification and hydrolysis of fatty acid esters. mdpi.com

The mechanism of lipase-catalyzed hydrolysis involves the formation of an enzyme-substrate complex at the oil-water interface. ui.ac.id The reaction proceeds through a series of steps, often following a Ping Pong Bi-Bi mechanism, leading to the release of the alcohol and fatty acid. ui.ac.id The degree of hydrolysis can be influenced by factors such as pH, temperature, water content, and the specific lipase (B570770) used. mdpi.com For instance, studies on the enzymatic hydrolysis of tallow (B1178427) have shown that the degree of hydrolysis can range from 11.8% to 49.6% depending on the reaction conditions. mdpi.com Research on phytosterol stearate esters has indicated that the extent of hydrolysis can be relatively low in some biological contexts, with sitosterol (B1666911) stearate showing a maximum hydrolysis of 4.68%. unl.edu

Oxidative Degradation Studies

This compound, being a saturated fatty acid ester, is relatively stable to oxidation compared to its unsaturated counterparts. mdpi.com However, under certain conditions, such as exposure to strong oxidizing agents or high temperatures, it can undergo oxidative degradation.

Pathways and Products of Oxidation

The oxidation of saturated esters typically initiates with the formation of free radicals, which can then react with oxygen to form hydroperoxides. mdpi.com These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including alcohols, aldehydes, ketones, and shorter-chain carboxylic acids. mdpi.comresearchgate.net The degradation of polyethylene (B3416737), for example, proceeds via an oxidative mechanism leading to the formation of carboxylic acids, ketones, and esters. nih.gov In the context of lubricating oils, the oxidation of esters can lead to an increase in viscosity and the formation of deposits. mdpi.com

Studies on the oxidation of saturated fatty acid ethyl esters have shown that the activation energies for isothermal oxidation are similar for different chain lengths (112–123 kJ mol−1), suggesting that the length of the carbon chain has a minimal effect on the rate of oxidative decomposition. researchgate.netresearchgate.net

Influence of Oxidizing Agents

Strong oxidizing agents like potassium permanganate (B83412) and chromic acid can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products. The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions. The presence of impurities or pro-oxidant metals can also accelerate the oxidation process. mdpi.com In industrial applications, antioxidants are often added to ester-based products, such as lubricants, to inhibit oxidative degradation and extend their service life. mdpi.com

Chemical Compounds and PubChem CIDs

Reduction Reactions and Resulting Products

This compound, as an ester, can undergo reduction reactions, which are fundamental transformations in organic chemistry. The reduction of esters typically cleaves the ester bond, converting the carbonyl group and the alkoxy group into two separate alcohol molecules. This process requires the use of strong reducing agents.

The most common and effective reagent for the reduction of esters like this compound is Lithium Aluminum Hydride (LiAlH₄). wikipedia.orgfishersci.cawikipedia.org This powerful reducing agent provides hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbon of the ester's carbonyl group. fishersci.ca The reaction proceeds in a stepwise mechanism. First, a hydride ion adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the tridecyloxy group to form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of the hydride reagent to an alkoxide, which upon an acidic workup, is protonated to yield the primary alcohol. fishersci.cauni.lu

Table 3.3.1: Products of this compound Reduction

| Reactant | Reducing Agent | Product 1 (from Acyl Group) | Product 2 (from Alkoxy Group) |

|---|

While strong reducing agents like LiAlH₄ reduce the ester all the way to two alcohols, it is possible to stop the reduction at the aldehyde stage. This requires the use of milder, more sterically hindered reducing agents, such as Diisobutylaluminum hydride (DIBAL-H) or lithium tri(t-butoxy)aluminum hydride, typically at low temperatures. wikipedia.orguni.lu These reagents are less reactive and allow for the selective reduction of the ester to an aldehyde without significant further reduction to the alcohol.

This compound as a Model Compound in Ester Chemistry Research

Due to its well-defined structure, consisting of a long-chain fatty acid (stearic acid) and a long-chain alcohol (tridecyl alcohol), this compound serves as a useful model compound in various areas of chemical research. google.com Its properties make it an excellent substrate for studying fundamental organic reactions and biochemical processes.

Key Research Applications:

Esterification and Hydrolysis Studies: this compound is an ideal model for investigating the mechanisms of esterification and hydrolysis reactions. Researchers can monitor the formation of the ester bond from stearic acid and tridecyl alcohol or the cleavage of the bond under acidic or basic conditions to understand reaction kinetics, catalyst efficiency, and equilibrium positions. atamankimya.com

Lipid Metabolism Research: In biological and biochemical studies, this compound can be used as a model triglyceride analogue to investigate lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of esters in cellular systems.

Lubricant Performance Analysis: The performance of fatty acid esters as lubricants is a significant area of industrial research. This compound has been specifically investigated as a lubricant in applications such as magnetic media, where its physical and chemical properties under stress can be evaluated to develop more robust and efficient materials. google.com

The use of this compound as a model compound allows for a clearer understanding of the chemical principles that govern the behavior of more complex ester systems found in industrial and biological contexts.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 95493 |

| Stearic acid | 5281 |

| Tridecyl alcohol | 8207 |

| Lithium aluminum hydride | 28112 |

| Stearyl alcohol | 8221 |

| Diisobutylaluminum hydride (DIBAL-H) | 14487 |

| Lithium tri(t-butoxy)aluminum hydride | 16688073 |

| Potassium permanganate | 516875 |

| Chromic acid | 24425 |

| Aldehyde | Class of compounds |

Interfacial and Colloidal Science of Tridecyl Stearate Containing Systems

Role in Emulsion Systems

Tridecyl stearate (B1226849) contributes to emulsion stability through several physical mechanisms. As a long-chain fatty ester, it possesses an oily, hydrophobic nature which allows it to integrate within the oil phase of an emulsion. atamanchemicals.comsquarespace.com Its primary roles in stabilization include:

Interfacial Film Formation: Tridecyl stearate molecules can adsorb at the oil-water interface alongside primary emulsifiers. This creates a strengthened, protective barrier or film around the dispersed oil droplets. lesielle.com This film acts as a mechanical barrier that hinders the close approach and coalescence of droplets, a key process in emulsion breakdown.

Viscosity Modification: By incorporating into the continuous or dispersed phase, fatty esters like this compound can increase the viscosity of the formulation. atamankimya.com According to Stokes' Law, an increase in the viscosity of the continuous phase slows down the creaming or sedimentation of dispersed droplets, thereby enhancing the long-term stability of the emulsion.

Steric Hindrance: The long, bulky structure of the this compound molecule can provide steric hindrance when present at the interface. This physical repulsion between the surfaces of approaching droplets prevents them from aggregating and eventually coalescing.

The size of the droplets in an emulsion is a critical factor for its stability, appearance, and sensory feel. While the primary emulsification process (e.g., high-shear homogenization) is the main determinant of the initial droplet size, the composition of the formulation, including the presence of stabilizers like this compound, influences the resulting droplet size distribution and its stability over time. scirp.org

Research on fatty acid esters indicates that the length of the alkyl chains can impact emulsifying ability and emulsion stability. anu.edu.au Longer hydrophobic chains can, in some systems, enhance the stability of the resulting emulsion by providing a more robust interfacial film. anu.edu.au For instance, studies on sugar fatty acid esters have shown that those with longer fatty acid chains (e.g., stearate) can produce emulsions with smaller mean droplet diameters and greater stability against coalescence over time compared to those with shorter chains. anu.edu.au This suggests that this compound, with its long C18 stearate chain, can contribute favorably to creating stable emulsions with a fine droplet dispersion.

The concentration of such esters is also a key factor. An insufficient amount of stabilizer may fail to adequately cover the surface of all droplets, leading to instability and coalescence, which results in a wider, less uniform droplet size distribution. scirp.org Conversely, an optimal concentration helps maintain a small and uniform droplet size, preventing phenomena like creaming and breaking. jst.go.jpnih.gov

Below is a table illustrating research findings on the effect of fatty acid chain length on the stability of 20% soybean oil-in-water emulsions stabilized by various lactose (B1674315) fatty acid esters at a concentration of 0.5%.

| Emulsifier (Lactose Monoester) | Fatty Acid Chain | Average Destabilization Rate (mm/day) | Relative Stability |

|---|---|---|---|

| Lactose Monooctanoate (LMO) | C8 | > 2.0 | Low |

| Lactose Monodecanoate (LMD) | C10 | ~1.5 | Moderate |

| Lactose Monolaurate (LML) | C12 | 0.51 | High |

| Lactose Monomyristate (LMM) | C14 | ~1.0 | Moderate-High |

Note: Data is for lactose fatty acid esters and serves to illustrate the general principle of chain length influence on emulsion stability.

Mechanisms of Emulsion Stabilization

Interfacial Tension and Surface Activity Studies

The efficacy of any substance in stabilizing an emulsion is directly related to its ability to modify the properties of the oil-water interface. The most fundamental of these properties is interfacial tension (IFT), which is the measure of the energy present at the interface between two immiscible liquids. mdpi.com

Several methods exist to measure the interfacial tension between two liquids. Common techniques include the Du Noüy ring method, the Wilhelmy plate method, and spinning drop tensiometry. anu.edu.auresearchgate.net

A particularly versatile and widely used technique, especially for cosmetic and pharmaceutical emulsions, is Pendant Drop Tensiometry . teclis-scientific.comnih.gov This optical method involves the following steps:

A drop of one liquid (e.g., oil) is formed at the tip of a needle, suspended in a second, immiscible liquid (e.g., water) contained within an optically clear cuvette. teclis-scientific.comnanoscience.com

The shape of the drop is determined by the balance between the gravitational force, which elongates it, and the interfacial tension, which tries to maintain a spherical shape. nih.gov

A high-resolution camera captures the profile of the pendant drop. nanoscience.com

Sophisticated software analyzes the shape of the captured silhouette and fits it to the Young-Laplace equation, which mathematically describes the pressure difference across the interface. From this analysis, the interfacial tension is precisely calculated. teclis-scientific.com

Pendant drop tensiometry is advantageous because it requires only a small sample volume, can be used over a wide range of temperatures and pressures, and allows for dynamic studies to observe how interfacial tension changes over time as molecules adsorb to the interface. nih.govteclis-scientific.com

The interfacial tension at an oil-water interface is not a fixed value but is influenced by several factors:

Temperature: Generally, an increase in temperature leads to a decrease in interfacial tension. anu.edu.au

Pressure: An increase in pressure can cause a slight increase in interfacial tension.

Chemical Nature of Phases: The molecular structures of the oil and aqueous phases significantly determine the baseline interfacial tension.

Concentration of Surface-Active Species: The presence and concentration of emulsifiers and stabilizers like this compound are the most significant factors. As the concentration of these amphiphilic molecules increases in the system, they adsorb at the interface and lower the interfacial tension. researchgate.net

The table below shows experimental data for the surface tension of various pure fatty acids at different temperatures, illustrating the influence of both temperature and molecular chain length. A similar trend of decreasing tension with increasing temperature would be expected for interfacial tension.

| Temperature (°C) | Lauric Acid (C12:0) (dynes/cm) | Myristic Acid (C14:0) (dynes/cm) | Palmitic Acid (C16:0) (dynes/cm) | Oleic Acid (C18:1) (dynes/cm) |

|---|---|---|---|---|

| 60 | - | - | 27.40 | 30.21 |

| 70 | 26.51 | 27.86 | 28.20 | 29.60 |

| 80 | 25.64 | 27.15 | 27.57 | 29.29 |

| 90 | 24.85 | 26.53 | 27.04 | 28.56 |

Note: Data represents surface tension against air, not interfacial tension against water, but illustrates general physicochemical principles.

The reduction of interfacial tension and the stabilization of emulsions are direct consequences of the adsorption of surface-active molecules at the oil-water interface. For an ester like this compound, this phenomenon involves its amphiphilic nature, where the ester group provides a degree of polarity and the long hydrocarbon chains (tridecyl and stearyl groups) are strongly lipophilic (hydrophobic).

When introduced into an oil-and-water system, these molecules spontaneously migrate to the interface to minimize the unfavorable contact between their hydrophobic tails and the water molecules. cas.cn They orient themselves with their nonpolar alkyl chains penetrating the oil phase, for which they have a high affinity, while the ester group is positioned towards the aqueous phase. researchgate.netcdnsciencepub.com

This adsorption process results in the formation of a molecular monolayer (or a mixed monolayer with other emulsifiers) at the interface. researchgate.net This adsorbed film effectively disrupts the cohesive forces between the water molecules at the surface of the droplet, leading to a reduction in the interfacial free energy and, consequently, a lower interfacial tension. nih.gov Advanced techniques such as Langmuir-Blodgett trough studies can be employed to create and analyze these monolayers, providing detailed information on the packing, orientation, and surface pressure-area isotherms of molecules like fatty acids and their esters at an interface. aip.orgresearchgate.net

Factors Affecting Interfacial Tension

Rheological Behavior in Formulated Systems

The rheological properties of cosmetic and personal care formulations are critical to their performance, stability, and consumer acceptance. This compound, as a fatty ester emollient, plays a significant role in modulating the flow and deformation characteristics of these complex systems. Its incorporation influences the product's texture, spreadability, and pickup.

Characterization of Viscoelastic Properties

Formulations containing this compound, such as creams and lotions, typically exhibit viscoelastic behavior, possessing both solid-like (elastic) and liquid-like (viscous) properties. The elastic component, represented by the storage modulus (G'), relates to the energy stored in the material upon deformation and its ability to recover its structure. The viscous component, or loss modulus (G''), signifies the energy dissipated as heat and represents the liquid-like flow of the system.

In many cosmetic emulsions, a gel-like structure is desirable, where G' is greater than G'' at rest, indicating a more solid-like character that prevents the product from flowing out of its container. irjet.net When a stress is applied, such as scooping the product or rubbing it on the skin, the internal structure breaks down, and the formulation begins to flow. The ratio of G'' to G' (tan δ) provides insight into the balance between viscous and elastic responses.

While specific data for formulations solely dependent on this compound is not extensively available in public literature, the principles of emulsion rheology suggest that its concentration would influence these moduli. An increase in the oil phase, which would include this compound, can lead to an increase in both G' and G'', reflecting a more structured system.

Illustrative Viscoelastic Data for a Model Cream:

| Parameter | Value |

|---|---|

| Storage Modulus (G') at 1 Hz | 1500 Pa |

| Loss Modulus (G'') at 1 Hz | 450 Pa |

| Tan δ (G''/G') | 0.3 |

Note: This data is illustrative for a typical semi-solid cream and does not represent a specific formulation containing this compound.

Modeling of Flow Behavior and Shear Dependence

The flow behavior of emulsions containing this compound is typically non-Newtonian, meaning their viscosity changes with the applied shear rate. Most cosmetic creams and lotions exhibit shear-thinning (pseudoplastic) behavior; their viscosity decreases as the shear rate increases. researchgate.net This is a desirable property, as it allows the product to be easily spread on the skin (high shear) while maintaining a thick consistency in the package (low shear). researchgate.net

To mathematically describe this behavior, rheological models such as the Power Law and Herschel-Bulkley models are often employed.

Power Law Model : This model is suitable for many simple shear-thinning fluids and is described by the equation: τ = Kγⁿ where τ is the shear stress, K is the consistency index (a measure of the fluid's viscosity), γ is the shear rate, and n is the flow behavior index. researchgate.net For a shear-thinning fluid, n < 1.

Herschel-Bulkley Model : This model is an extension of the Power Law and is often more appropriate for cosmetic creams that exhibit a yield stress (τ₀) – a minimum stress required to initiate flow. aft.comwikipedia.org The equation is: τ = τ₀ + Kγⁿ The yield stress is a critical parameter for products that need to stay in place after application or suspend particles. aft.comwikipedia.org

While specific parameters for this compound systems are not readily found, it is expected that its inclusion would affect the consistency index (K) and potentially the flow behavior index (n) depending on its interactions within the formulation.

Illustrative Rheological Model Parameters for a Lotion:

| Model | Parameter | Illustrative Value |

|---|---|---|

| Power Law | Consistency Index (K) | 2.5 Pa·sⁿ |

| Flow Behavior Index (n) | 0.45 | |

| Herschel-Bulkley | Yield Stress (τ₀) | 15 Pa |

| Consistency Index (K) | 2.2 Pa·sⁿ | |

| Flow Behavior Index (n) | 0.50 |

Note: These values are for illustrative purposes to demonstrate typical model parameters for a cosmetic lotion.

Impact on System Viscosity and Consistency

In its raw form, this compound is described as a clear, oily liquid. atamankimya.compaulaschoice.pl When incorporated into emulsions, it can enhance the texture, providing a creamy and velvety finish. atamankimya.com Its role as a thickening agent is often mentioned in product literature, suggesting that it contributes to the structure and body of the final product. paulaschoice.plmdpi.com The consistency of a formulation is a complex interplay of its components, and this compound's contribution is linked to its ability to be part of the structured network of the emulsion.

Interactions with Co-Formulants and Thickeners

The final rheological profile of a cosmetic formulation is a result of synergistic or antagonistic interactions between its components. This compound, as part of the oil phase, interacts with emulsifiers at the oil-water interface and with thickeners in the continuous phase.

Microstructural Analysis of Emulsions and Formulations

The macroscopic properties of an emulsion, such as its rheology and stability, are a direct consequence of its microscopic structure. This includes the size distribution of the dispersed phase droplets, their shape, and their spatial arrangement.

Advanced Microscopy Techniques for Microstructure Visualization

Optical microscopy is a fundamental technique used to visualize the microstructure of cosmetic emulsions. scielo.br It allows for the direct observation of droplet size and distribution, and can reveal phenomena such as flocculation (the aggregation of droplets) or coalescence (the merging of droplets), which are indicators of emulsion instability. aft.com

For higher resolution imaging and to observe the finer details of the emulsion structure, more advanced techniques are employed:

Cryogenic Scanning Electron Microscopy (Cryo-SEM) : This technique involves rapidly freezing the sample to trap it in its native state, followed by imaging in a scanning electron microscope. Cryo-SEM can provide detailed images of the emulsion's internal structure, including the lamellar gel networks formed by surfactants and thickeners that stabilize the oil droplets. nih.govcore.ac.uk Studies on sucrose (B13894) fatty acid esters, which are chemically related to this compound, have utilized cryo-SEM to visualize the formation of α-crystalline gel structures that contribute to emulsion stability. nih.gov

Confocal Laser Scanning Microscopy (CLSM) : CLSM allows for the optical sectioning of a sample to create three-dimensional reconstructions of the emulsion microstructure. By using fluorescent dyes that selectively stain the oil or water phase, it is possible to get a clear picture of the spatial distribution of the different phases.

While specific micrographs of this compound emulsions are not widely published, the application of these techniques to similar cosmetic systems reveals a complex world of interlinked droplets, crystalline networks, and stabilizer layers that all contribute to the final product characteristics. The size and distribution of oil droplets containing this compound would be a critical parameter to control during formulation to ensure long-term stability and the desired sensory feel.

Scattering Techniques for Structural Characterization (e.g., Small Angle Neutron Scattering, X-ray Scattering)

The structural elucidation of colloidal systems containing this compound at the nanoscale relies significantly on scattering techniques. Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful, non-destructive methods used to determine the size, shape, and arrangement of particles and molecular aggregates in the size range of approximately 1 to a few hundred nanometers. ansto.gov.auepj-conferences.org These techniques are crucial for understanding the organization of this compound within emulsions, microemulsions, and other complex formulations.

Small-Angle X-ray Scattering (SAXS)

SAXS measures the elastic scattering of X-rays by a sample as a function of the scattering angle. numberanalytics.com The scattering pattern arises from electron density fluctuations within the material. In this compound-containing systems, such as an oil-in-water emulsion where this compound resides in the oil phase, SAXS can provide detailed information on the structure of the dispersed droplets and the surrounding interfacial layers.

Key structural parameters that can be obtained from SAXS analysis include:

Size and Shape of Particles: Analysis of the scattering curve can reveal the size, shape, and distribution of colloidal particles, such as emulsion droplets or crystalline lipid nanoparticles. numberanalytics.comnumberanalytics.com For instance, in a system where this compound is part of a solid lipid nanoparticle formulation, SAXS can determine the particle's radius of gyration (Rg) and internal structure. numberanalytics.com

Lamellar Spacing: In systems that form ordered structures, such as liquid crystals, SAXS is used to measure the repeating distance between layers (d-spacing). For example, analysis of stearic acid has shown distinct diffraction peaks corresponding to its crystalline structure. nih.govresearchgate.net Similarly, if this compound were to form or be part of a lamellar phase with other surfactants, SAXS would detect characteristic peaks revealing the bilayer spacing.

Interfacial Properties: The interface between the oil phase (containing this compound) and the aqueous phase in an emulsion can be characterized. The scattering data can provide insight into the thickness and roughness of the interfacial layer stabilized by emulsifiers.

Research on triglyceride systems has demonstrated the utility of combining SAXS with Ultra-Small-Angle X-ray Scattering (USAXS) to characterize hierarchical structures, from the crystalline nanoplatelets (CNPs) to their larger aggregates. rsc.org A similar approach could be applied to systems with this compound to understand its crystallization behavior and its role in structuring the lipid phase.

Small-Angle Neutron Scattering (SANS)

SANS is analogous to SAXS but uses neutrons instead of X-rays. epj-conferences.org The fundamental difference lies in the scattering mechanism: neutrons scatter from atomic nuclei, whereas X-rays scatter from electrons. epj-conferences.org This distinction provides unique advantages for studying multi-component systems like cosmetic emulsions.

A primary strength of SANS is the ability to use isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (B1214612) (²H), to manipulate the scattering contrast. nih.gov The scattering lengths of ¹H and ²H are significantly different, allowing researchers to make specific components of a complex system "invisible" to the neutrons. nih.gov This technique, known as contrast matching, is exceptionally useful for highlighting particular structures within a formulation.

For a this compound-containing oil-in-water emulsion, a SANS experiment could be designed in several ways:

Highlighting the Oil Core: By using heavy water (D₂O) as the continuous phase and deuterating the emulsifier, the scattering from the aqueous phase and the interface can be minimized, thus isolating the scattering signal from the oil droplets containing the this compound.

Characterizing the Emulsifier Layer: Conversely, by matching the scattering length density of the oil phase (this compound and other oils) to that of the D₂O, the contribution from the core and the solvent is nullified, allowing for direct characterization of the adsorbed emulsifier layer.

Studies on cosmetic emulsions stabilized with molecules like polyglyceryl-3 dicitrate/stearate have successfully used SANS to characterize the structure of the emulsifier in water, revealing the formation of lamellar stacked bilayers and vesicles. researchgate.netmdpi.com The addition of consistency enhancers and oil was monitored step-by-step, showing how the final emulsion structure consists of oil droplets surrounded by multiple bilayer structures. mdpi.com A similar systematic approach using SANS could precisely map the role and organization of this compound in building the structure of an emulsion.

The table below illustrates the type of information that can be obtained from scattering experiments on a hypothetical this compound emulsion system.

| Scattering Technique | Parameter Measured | Typical Finding for an O/W Emulsion | Structural Implication |

| SAXS | Radius of Gyration (Rg) | 50 - 200 nm | Provides the average size of the emulsion droplets. |

| Form Factor Analysis | Best fit to a spherical or ellipsoidal model | Determines the average shape of the oil droplets containing this compound. | |

| Porod Exponent | ~4 | Indicates a smooth and sharp interface between the oil and water phases. | |

| SANS (with D₂O) | Structure Factor (S(q)) | Peak in S(q) at low q | Reveals correlations between droplets, indicating inter-particle interactions. |

| Contrast Variation | Isolation of emulsifier scattering profile | Allows determination of the thickness and conformation of the surfactant layer at the oil-water interface. | |

| Lamellar Peak Position (q₀) | A peak at a specific q₀ | If present, indicates the formation of ordered liquid crystalline structures with a characteristic spacing of 2π/q₀. researchgate.net |

These scattering techniques provide indispensable, quantitative data for understanding the interfacial and colloidal science of systems containing this compound, guiding the rational design of products with desired textures, stability, and performance.

Environmental Fate and Biodegradation of Tridecyl Stearate

Biodegradation Pathways and Mechanisms

The primary pathway for the environmental degradation of tridecyl stearate (B1226849), like other fatty acid esters, is biodegradation. lube-media.comatamankimya.com This process is primarily driven by microbial activity, which breaks down the compound into simpler, naturally occurring substances. The initial and most significant step in its breakdown is the hydrolysis of the ester bond. atamankimya.com This reaction splits the molecule into its constituent parts: tridecyl alcohol and stearic acid. atamankimya.com

The general process can be divided into several stages:

Biodeterioration: The initial physical and chemical weakening of the material's structure when exposed to environmental factors. wikipedia.org

Biofragmentation: The breakdown of the complex ester molecule by microorganisms. wikipedia.org

Assimilation: The incorporation of the fragmented molecules by microbial cells for their metabolic processes. wikipedia.org

Microbial degradation is the central mechanism for the breakdown of esters in the environment. tidjma.tnmdpi.com Various microorganisms, including bacteria and fungi, produce extracellular enzymes such as lipases and esterases. mdpi.comnih.gov These enzymes act as catalysts, facilitating the cleavage (hydrolysis) of the ester linkage in tridecyl stearate. nih.gov

Once the ester bond is broken, the resulting tridecyl alcohol and stearic acid are further metabolized by microbes. Stearic acid, a common saturated fatty acid, is readily catabolized through the β-oxidation pathway, a process common to fatty acid metabolism in many organisms. nih.gov This pathway breaks down the fatty acid into smaller units that can enter the tricarboxylic acid (TCA) cycle to be ultimately mineralized into carbon dioxide and water. nih.gov Long-chain alcohols like tridecyl alcohol are oxidized by microbial enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase, to form the corresponding fatty acid, which can then also enter the β-oxidation pathway. mdpi.com

The rate at which this compound biodegrades is not constant and is influenced by a variety of environmental factors. wikipedia.org The efficiency of microbial activity is highly dependent on the surrounding conditions. mdpi.commdpi.com

Key influencing factors include:

Temperature: Microbial activity generally increases with temperature up to an optimal point, typically between 20 and 30°C for many hydrocarbon-degrading organisms. mdpi.com

pH: Most bacteria and fungi thrive in a specific pH range. For many soil and water microbes, neutral to slightly alkaline conditions (pH 6-8) are optimal for degradation processes. mdpi.comresearchgate.net

Oxygen Availability: Aerobic degradation, which requires oxygen, is typically much faster and more efficient than anaerobic degradation. mdpi.com In aerobic conditions, the final byproducts are generally non-toxic carbon dioxide and water. mdpi.com

Nutrient Availability: Microorganisms require nutrients like nitrogen and phosphorus for growth and enzyme production. The availability of these nutrients in the soil or water can significantly impact the rate of biodegradation. mdpi.comresearchgate.net

Microbial Population: The presence of a diverse and adapted microbial community is essential. Environments previously exposed to similar organic compounds may exhibit faster degradation rates due to acclimatized microbial populations. mdpi.com

Bioavailability: As a lipophilic (oil-loving) substance, this compound has low water solubility. scbt.com Its availability to microorganisms can be a rate-limiting step. It tends to adsorb to soil organic matter and sediment, which can affect its contact with microbial enzymes. researchgate.net

| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |

| Temperature | Rate generally increases with temperature. | 20-30°C mdpi.com |

| pH | Affects microbial enzyme activity. | pH 6-8 mdpi.comresearchgate.net |

| Oxygen | Aerobic degradation is significantly faster. | High oxygen levels mdpi.com |

| Nutrients | Essential for microbial growth (e.g., N, P). | Sufficient concentrations mdpi.com |

| Bioavailability | Low water solubility can limit microbial access. | Increased by dispersion/emulsification |

Microbial Degradation Processes

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound is related to its rate of degradation. As a long-chain alkyl ester, it is considered a lipophilic substance with low water solubility and a tendency to partition to soil and sediment. scbt.com Fugacity modeling for similar fatty acid esters indicates that they share comparable distribution patterns across environmental compartments like water, soil, and sediment. scbt.com

Due to its hydrophobic nature, this compound has a potential for bioaccumulation in aquatic organisms. atamanchemicals.com However, its metabolism into naturally occurring fatty acids and alcohols suggests that it may not persist long-term within organisms. scbt.com Its mobility in soil is expected to be low due to its tendency to adsorb to organic matter. researchgate.net

Identification and Characterization of Degradation Products

The primary and initial degradation products of this compound are its constituent molecules, formed through the hydrolysis of the ester bond. atamankimya.com

Tridecyl Alcohol (C₁₃H₂₈O)

Stearic Acid (C₁₈H₃₆O₂)

Both of these primary degradation products are common biochemicals. Stearic acid is one of the most abundant fatty acids in nature, found in both animal and vegetable fats. atamankimya.commusimmas.com These initial products are subject to further microbial degradation. As described in section 5.1.1, they are typically metabolized through oxidation pathways into carbon dioxide and water under aerobic conditions. nih.gov Incomplete degradation, which might occur under anaerobic or other non-ideal conditions, could potentially lead to the formation of other intermediate organic compounds, though specific research on such products for this compound is limited.

Analytical and Spectroscopic Characterization of Tridecyl Stearate

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are fundamental in separating Tridecyl Stearate (B1226849) from complex mixtures and assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for analyzing the purity of Tridecyl Stearate, particularly for quantifying volatile and semi-volatile impurities. It is highly effective in detecting residual starting materials, such as tridecyl alcohol and stearic acid, which should ideally be present in minimal quantities (e.g., <1% combined). The analysis is typically performed using a nonpolar capillary column, like a DB-5MS, which separates compounds based on their boiling points and polarity. Flame Ionization Detection (FID) is commonly employed due to its high sensitivity to organic compounds. For accurate quantification, an internal standard, such as methyl stearate, can be utilized. The high temperatures used in GC can sometimes pose a risk of decomposition for heat-labile compounds, though this compound is generally stable under typical GC conditions. unco.edu

A typical GC analysis would involve dissolving the this compound sample in a suitable solvent and injecting it into the gas chromatograph. The components of the sample are then separated as they travel through the column, and the detector records the signal for each component as it elutes. The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification.

Interactive Data Table: Typical GC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | Nonpolar capillary (e.g., DB-5MS) | Separation of components |

| Detector | Flame Ionization (FID) | High-sensitivity detection |

| Internal Standard | Methyl stearate | Accurate quantification |

| Impurity Limit | <1% (combined alcohol and acid) | Purity assessment |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, especially for nonvolatile samples or when the compound is part of a complex matrix like a cosmetic formulation. A common approach involves using a reversed-phase C18 column. In this setup, the stationary phase is nonpolar (the C18 packing material), and a more polar mobile phase is used to elute the compounds. Because long-chain fatty acid esters like this compound lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) are suitable for their analysis. unco.edu HPLC can also be used to monitor the progress of the esterification reaction during synthesis.

The retention time of the main peak in an HPLC chromatogram, when compared to a standard, confirms the identity of this compound. alibaba.com The area of the peak is proportional to the concentration, allowing for purity determination. alibaba.com

Spectroscopic Identification and Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most significant feature in its FTIR spectrum is the strong absorption peak corresponding to the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. The presence of this peak is a clear indicator of ester formation. Conversely, the absence of a broad absorption band in the hydroxyl (-OH) region (around 3200-3600 cm⁻¹) confirms the consumption of the starting materials, tridecyl alcohol and stearic acid. The spectrum will also show characteristic peaks for C-H stretching and bending vibrations from the long alkyl chains.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Significance |

|---|---|---|

| ~1740 | Ester Carbonyl (C=O) | Confirms ester functional group |

| 2840-3000 | C-H Stretch (Alkyl) | Indicates presence of long hydrocarbon chains |

| 1465-1475 | C-H Bend (Alkyl) | Confirms alkyl structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. A characteristic triplet signal appears for the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the tridecyl moiety). The protons on the carbon alpha to the carbonyl group (from the stearic acid part) also produce a triplet. The numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains create a large, overlapping multiplet in the middle of the spectrum. Finally, the terminal methyl (-CH₃) groups of both the tridecyl and stearyl chains will each show a triplet at the upfield end of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group gives a characteristic signal in the downfield region (around 174 ppm). The carbon atom of the -O-CH₂- group in the tridecyl portion appears at a distinct chemical shift, and the carbons of the long alkyl chains produce a series of signals in the aliphatic region of the spectrum. PubChem provides reference spectra for this compound, which can be used for comparison. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Stearate | Carbonyl (C=O) | - | ~174 |

| Stearate | α-CH₂ | Triplet | ~34 |

| Stearate | Bulk -(CH₂)n- | Multiplet | ~22-32 |

| Stearate | Terminal CH₃ | Triplet | ~14 |

| Tridecyl | -O-CH₂- | Triplet | ~64 |

| Tridecyl | Bulk -(CH₂)n- | Multiplet | ~22-32 |

| Tridecyl | Terminal CH₃ | Triplet | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information from its fragmentation pattern. The molecular formula of this compound is C₃₁H₆₂O₂. nih.gov Its molecular weight is approximately 466.8 g/mol .

In techniques like electron ionization (EI-MS), the molecule is ionized and fragmented. While the molecular ion peak [M]⁺ may be observed, it is often weak for long-chain esters. nih.gov More commonly, characteristic fragment ions are observed that provide structural clues. These fragments typically arise from cleavage at the ester linkage. Common fragments for wax esters include ions corresponding to the fatty acid portion, [RCO]⁺, and ions related to the alcohol portion. nih.gov For this compound, this would lead to fragments representing the stearoyl cation and ions derived from the tridecyl group. The analysis of these fragmentation patterns, often coupled with GC (GC-MS), allows for definitive identification of the compound. nih.govatamanchemicals.com

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials like this compound. These methods measure changes in a material's physical properties as a function of temperature, providing critical data on thermal stability, phase transitions, and composition. umw.edu.plfilab.fr For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed to assess its behavior under controlled heating. atamanchemicals.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. filab.fr This analysis is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. filab.fr

For this compound, DSC is used to determine its melting point and recrystallization behavior. Research findings indicate that this compound has a melting point in the range of 40–45°C, as confirmed by DSC analysis. The DSC thermogram of a substance like this compound will show an endothermic peak corresponding to the energy absorbed during the melting process. The characteristics of this peak, including its onset temperature and the enthalpy of fusion (the area under the peak), provide quantitative data about the melting process. Such information is vital for applications in cosmetics and other industries where the material's behavior at different temperatures is a key performance factor. atamankimya.com The analysis can also reveal the presence of different polymorphic forms, which would manifest as multiple melting peaks. mdpi.com

| Parameter | Reported Value | Significance |

|---|---|---|